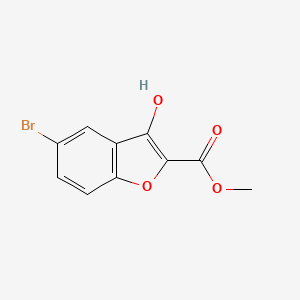

Methyl 5-bromo-3-hydroxy-1-benzofuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-bromo-3-hydroxybenzofuran-2-carboxylate is a chemical compound with the molecular formula C10H7BrO4 and a molecular weight of 271.06 g/mol . It is a derivative of benzofuran, a class of compounds known for their diverse biological activities and applications in various fields such as medicine and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-3-hydroxybenzofuran-2-carboxylate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine . The resulting product is then subjected to reduction to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-hydroxybenzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Commonly used to convert nitro groups to amino groups.

Substitution: Halogen atoms like bromine can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Methyl 5-bromo-3-hydroxybenzofuran-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-hydroxybenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate: Similar in structure but with different substituents, leading to variations in biological activity.

Ethyl 5-nitrobenzofuran-2-carboxylate: Another benzofuran derivative with distinct chemical properties and applications.

Uniqueness

Methyl 5-bromo-3-hydroxybenzofuran-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

Methyl 5-bromo-3-hydroxy-1-benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews its biological activity, focusing on its anticancer, antimicrobial, and pro-apoptotic properties based on recent research findings.

Chemical Structure and Synthesis

This compound is a derivative of benzofuran, characterized by the presence of a bromine atom at the 5-position and a hydroxyl group at the 3-position of the benzofuran ring. The synthesis typically involves bromination of the benzofuran precursor followed by esterification processes. The compound can be synthesized using various methodologies, including the use of N-bromosuccinimide (NBS) for bromination and subsequent reactions with carboxylic acids to form esters.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer activity across several cancer cell lines.

Case Studies and Research Findings

- Cytotoxicity Assays : In vitro studies utilizing MTT assays have shown that this compound induces significant cytotoxic effects in chronic myelogenous leukemia cells (K562), prostate cancer cells (PC3), and colorectal cancer cells (SW620). The IC50 values for these cell lines were reported in the range of 5 to 20 µM, indicating potent activity compared to control groups .

- Mechanism of Action : The mechanism underlying its anticancer effects appears to involve the induction of apoptosis and the generation of reactive oxygen species (ROS) in cancer cells. This pro-oxidative effect leads to increased oxidative stress, which is detrimental to cancer cell survival .

- Comparative Efficacy : When compared to other benzofuran derivatives, this compound showed enhanced antiproliferative activity, particularly when modified with additional functional groups at strategic positions on the benzofuran ring .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains.

Microbial Testing Results

- Antibacterial Activity : The compound has been tested against both Gram-positive and Gram-negative bacteria. Results indicated moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL for certain Gram-positive strains .

- Antifungal Properties : Preliminary evaluations also suggest antifungal activity against common pathogenic fungi, although specific MIC values were not consistently reported across studies .

Pro-Apoptotic Effects

The pro-apoptotic effects of this compound have been highlighted in studies involving leukemia cell lines.

Research Insights

- Cell Line Studies : In K562 cells, treatment with this compound resulted in a significant increase in apoptotic markers after 48 hours of exposure, suggesting its potential use as an adjuvant therapy in leukemia treatment .

- Pathway Analysis : Molecular pathway analyses indicate that this compound may target tubulin, disrupting microtubule dynamics which is crucial for cell division and survival in cancer cells .

Properties

CAS No. |

112104-41-3 |

|---|---|

Molecular Formula |

C10H7BrO4 |

Molecular Weight |

271.06 g/mol |

IUPAC Name |

methyl 5-bromo-3-hydroxy-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C10H7BrO4/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4,12H,1H3 |

InChI Key |

CVTPKEQCPDXWNR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.